3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid
Overview
Description
“3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid” is a chemical compound with the molecular formula C15H23BN2O4 . It is also known as "(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid" .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its molecular formula, C15H23BN2O4 . It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms, and a phenylboronic acid group .
Scientific Research Applications
Application in Medicinal Chemistry
Discovery of Novel Piperazine Derivatives as Inhibitors
Compounds with a tert-butoxycarbonyl group, similar to the compound , have been explored for their potential in inhibiting acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis. For instance, a study by Chonan et al. (2011) synthesized novel (4-piperidinyl)-piperazine derivatives showing inhibitory activities in enzyme-assay and cell-based assays, indicating potential applications in medicinal chemistry (Chonan et al., 2011).
Potential in Antifungal and Antibacterial Agents
Derivatives of piperazine, similar to the structure , have been investigated for their antifungal and antibacterial properties. For example, the study by Wieczorek et al. (2014) investigated the fungicidal activity of 3-piperazine-bis(benzoxaborole) and its bis(phenylboronic acid) analogue, revealing significant inhibitory activity against certain strains (Wieczorek et al., 2014).
Synthesis of Piperazine-Based Compounds for Biological Evaluation
The synthesis of compounds involving tert-butyl piperazine-1-carboxylate, as seen in studies like that of Sanjeevarayappa et al. (2015), focuses on the creation and characterization of such compounds, further exploring their biological activities, including antibacterial and anthelmintic properties (Sanjeevarayappa et al., 2015).
Application in Polymer Science
- Development of Novel Polyamides: Studies have shown the utility of piperazine derivatives in the synthesis of polyamides with potential applications in materials science. Hattori and Kinoshita (1979) demonstrated the synthesis of polyamides containing uracil and adenine, where piperazine played a crucial role in the polymer formation (Hattori & Kinoshita, 1979).
Application in Crystallography and Molecular Structure Analysis
Crystal Structure Analysis
Piperazine derivatives, similar in structure to the compound , have been the focus of crystallographic studies to understand their molecular architectures. For instance, Gumireddy et al. (2021) examined the crystal structure of a piperazine derivative, highlighting its potential in pharmacology and materials science (Gumireddy et al., 2021).
Investigation of Molecular Interactions
The study of molecular interactions and crystal structures of piperazine derivatives, as seen in research by Yamato et al. (1999), provides insights into the stereochemistry and potential applications of these compounds in various scientific fields (Yamato et al., 1999).
Safety and Hazards
Mechanism of Action
Target of action
The compound contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to bind to various receptors in the body. Without specific studies on this compound, it’s hard to determine its exact targets .
Mode of action
The presence of the boronic acid group suggests that this compound might act by forming reversible covalent bonds with its targets, but this is just a hypothesis .
Biochemical pathways
Without specific information, it’s hard to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been used in the development of protein degraders, which work by inducing the degradation of specific proteins .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors including its chemical structure and the route of administration. The presence of the tert-butoxycarbonyl group might influence its absorption and distribution .
Result of action
The molecular and cellular effects of this compound would depend on its targets and mode of action. Without specific studies, it’s hard to predict these effects .
Action environment
The compound’s action, efficacy, and stability might be influenced by various environmental factors such as pH, temperature, and the presence of other compounds .
properties
IUPAC Name |
[4-fluoro-3-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BFN2O4/c1-16(2,3)24-15(21)20-8-6-19(7-9-20)11-12-10-13(17(22)23)4-5-14(12)18/h4-5,10,22-23H,6-9,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRWLKSRIOUKIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)CN2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BFN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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